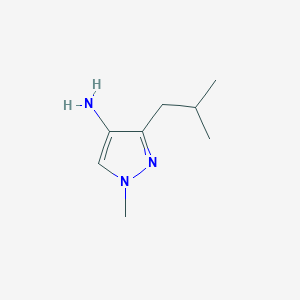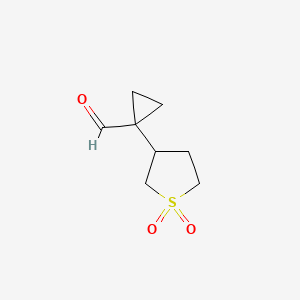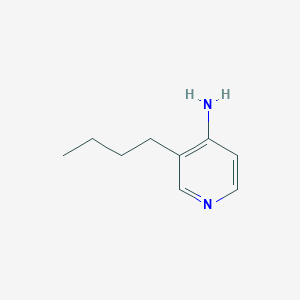
1-Methyl-3-(2-methylpropyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(2-methylpropyl)-1H-pyrazol-4-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a methyl group and an isobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 1H-pyrazole with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole compounds with various functional groups.
Applications De Recherche Scientifique
1-Methyl-3-(2-methylpropyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Methyl-3-(2-methylpropyl)-1H-pyrazole: Similar structure but lacks the amine group.
1-Methyl-3-(2-methylpropyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.
1-Methyl-3-(2-methylpropyl)-1H-triazole: Features a triazole ring in place of the pyrazole ring.
Uniqueness: 1-Methyl-3-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H15N3 |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
1-methyl-3-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C8H15N3/c1-6(2)4-8-7(9)5-11(3)10-8/h5-6H,4,9H2,1-3H3 |
Clé InChI |
GPDAHXRIRZWVIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NN(C=C1N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272228.png)
![1-Methyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B15272230.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]-N,N-dimethylacetamide](/img/structure/B15272231.png)
![2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B15272233.png)

![N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B15272237.png)

![(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B15272249.png)
![2-(3-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B15272263.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-3-methylbutanoic acid](/img/structure/B15272275.png)
![2-([(Tert-butoxy)carbonyl]amino)hex-4-enoicacid](/img/structure/B15272301.png)
![2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B15272304.png)
![4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine](/img/structure/B15272306.png)
